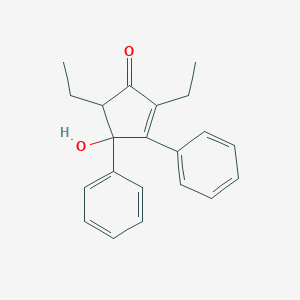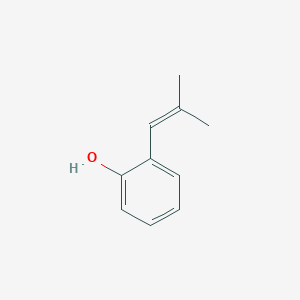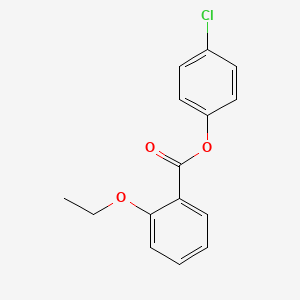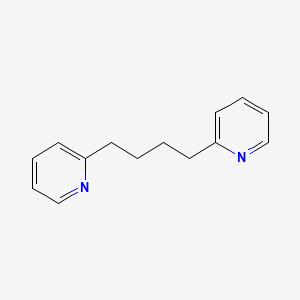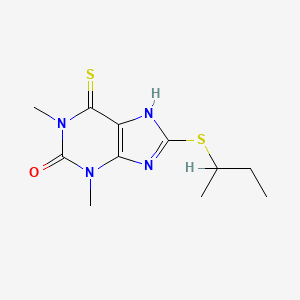
Diethyl benzene-1,4-diformamidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl benzene-1,4-diformamidate is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzene, where two formamidate groups are attached to the benzene ring at the 1 and 4 positions
Vorbereitungsmethoden
The synthesis of diethyl benzene-1,4-diformamidate typically involves the reaction of benzene-1,4-dicarboxylic acid with diethylamine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Diethyl benzene-1,4-diformamidate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamidate groups to primary amines.
Substitution: The formamidate groups can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Major products formed from these reactions include diethyl benzene-1,4-diamine and various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl benzene-1,4-diformamidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in drug development and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl benzene-1,4-diformamidate involves its interaction with specific molecular targets. The formamidate groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Diethyl benzene-1,4-diformamidate can be compared with other benzene derivatives such as diethyl benzene-1,4-dicarboxylate and diethyl benzene-1,4-diamine While these compounds share a similar benzene core, their functional groups confer different chemical properties and reactivities
Similar compounds include:
- Diethyl benzene-1,4-dicarboxylate
- Diethyl benzene-1,4-diamine
- Benzene-1,4-diformamide
These compounds highlight the versatility of benzene derivatives in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
diethyl benzene-1,4-dicarboximidate |
InChI |
InChI=1S/C12H16N2O2/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8,13-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
DMSRHQUOJVYYHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1=CC=C(C=C1)C(=N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


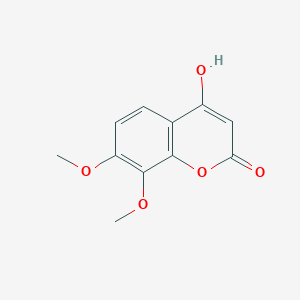
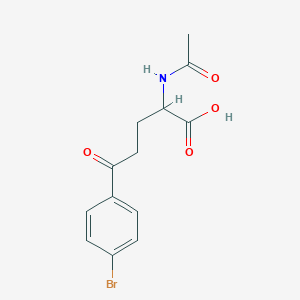

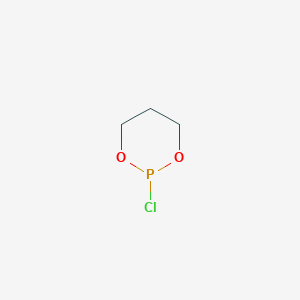
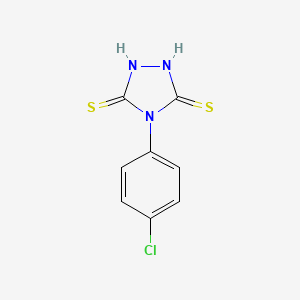
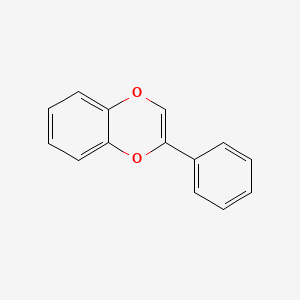
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
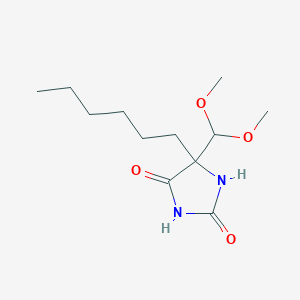
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
